molecular formula C9H11FN2O4S B11747320 1-[(2R,3R,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one

1-[(2R,3R,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one

Cat. No.: B11747320
M. Wt: 262.26 g/mol
InChI Key: IOIXFCHUVNXRSU-CCXZUQQUSA-N
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Description

1-[(2R,3R,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a fluorinated oxolane ring and a sulfanylidenepyrimidinone moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[(2R,3R,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one typically involves multiple steps, including the formation of the oxolane ring and the introduction of the fluorine and sulfanylidenepyrimidinone groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes under specific conditions.

    Reduction: The sulfanylidenepyrimidinone moiety can be reduced to form different sulfur-containing derivatives.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[(2R,3R,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2R,3R,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the sulfanylidenepyrimidinone moiety play crucial roles in binding to these targets and modulating their activity. The compound can inhibit or activate specific pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 1-[(2R,3R,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H11FN2O4S

Molecular Weight

262.26 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C9H11FN2O4S/c10-6-4(3-13)16-8(7(6)15)12-2-1-5(14)11-9(12)17/h1-2,4,6-8,13,15H,3H2,(H,11,14,17)/t4-,6-,7+,8-/m1/s1

InChI Key

IOIXFCHUVNXRSU-CCXZUQQUSA-N

Isomeric SMILES

C1=CN(C(=S)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)F)O

Canonical SMILES

C1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)F)O

Origin of Product

United States

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